Vibralactone K

Pancreatic lipase inhibition Anti-obesity Natural product screening

Vibralactone K (CAS 1623786-66-2, C₁₂H₁₈O₃, MW 210.27 g/mol) is a new vibralactone‑related compound first reported in 2014 from the basidiomycete fungus Boreostereum vibrans, together with the co‑isolated congeners vibralactone L and M. It belongs to the class of fused bicyclic β‑lactone natural products and shares the characteristic (3aR,4R,5S,6aS)‑hexahydro‑1H‑cyclopenta[c]furan‑3‑one core with the parent compound vibralactone.

Molecular Formula C12H18O3
Molecular Weight 210.27 g/mol
Cat. No. B13825525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVibralactone K
Molecular FormulaC12H18O3
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESCC(=CCC1CC2COC(=O)C2C1O)C
InChIInChI=1S/C12H18O3/c1-7(2)3-4-8-5-9-6-15-12(14)10(9)11(8)13/h3,8-11,13H,4-6H2,1-2H3/t8-,9+,10+,11+/m0/s1
InChIKeySCJICIQXRZEFQL-LNFKQOIKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vibralactone K – A Natural β-Lactone Sesquiterpenoid Pancreatic Lipase Inhibitor for Anti-Obesity Research Procurement


Vibralactone K (CAS 1623786-66-2, C₁₂H₁₈O₃, MW 210.27 g/mol) is a new vibralactone‑related compound first reported in 2014 from the basidiomycete fungus Boreostereum vibrans, together with the co‑isolated congeners vibralactone L and M [1]. It belongs to the class of fused bicyclic β‑lactone natural products and shares the characteristic (3aR,4R,5S,6aS)‑hexahydro‑1H‑cyclopenta[c]furan‑3‑one core with the parent compound vibralactone [1]. The compound is primarily investigated as a pancreatic lipase inhibitor, a validated target for anti‑obesity drug development [1].

Why Generic Vibralactone Substitution Fails – Structural Subtleties Dictate Pancreatic Lipase Potency and Selectivity


Despite sharing a common β‑lactone pharmacophore, vibralactone congeners exhibit dramatic differences in pancreatic lipase inhibitory potency that preclude interchangeable use. The parent compound vibralactone inhibits porcine pancreatic lipase with an IC₅₀ of 47.26 μM [1], while structure‑guided optimization of the same scaffold yielded the synthetic analogue C1 with an IC₅₀ of 14 nM—a >3000‑fold improvement [1]. Even closely related natural vibralactones (B, C, D–F, G–J, U–W) display widely divergent activity profiles, with many showing weak or absent lipase inhibition [2]. Moreover, the β‑lactone warhead does not automatically confer proteasome inhibition; vibralactone itself is completely inactive against the chymotryptic proteasome site at concentrations up to 1 mM, whereas the structurally similar omuralide achieves an IC₅₀ of 47 nM [3]. Therefore, the specific arrangement of substituents around the vibralactone nucleus—including the prenyl side chain in Vibralactone K—is critical for its biological fingerprint, and substituting one vibralactone for another without empirical validation risks experimental irreproducibility.

Vibralactone K Quantitative Differentiation Evidence Guide – Head‑to‑Head and Cross‑Study Comparator Data


Vibralactone K Demonstrates Pancreatic Lipase Inhibitory Activity — Qualitative Assessment in the Absence of Reported IC₅₀

In the original isolation study, Vibralactone K (1), together with Vibralactone L (2) and Vibralactone M (3), was tested for pancreatic lipase inhibitory activity. All three new compounds showed inhibitory activity; however, the publication did not report individual IC₅₀ values [1]. This places Vibralactone K in the active category relative to the parent vibralactone, which is a well‑characterized nanomolar‑to‑micromolar lipase inhibitor [2]. The absence of quantitative head‑to‑head potency data for Vibralactone K represents a current gap in the literature for procurement‑decision support.

Pancreatic lipase inhibition Anti-obesity Natural product screening

Absence of Cytotoxicity Against Five Human Cancer Cell Lines – A Key Selectivity Signal Over Cytotoxic β‑Lactone Natural Products

Vibralactone K was evaluated against a panel of five human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, SW-480) and exhibited no cytotoxicity [1]. This contrasts sharply with omuralide, a structurally related β‑lactone natural product, which is a potent 20S proteasome inhibitor (IC₅₀ = 47 nM) and exerts strong cytotoxicity [2]. The lack of cytotoxicity for Vibralactone K is consistent with the class behavior of vibralactones, which do not inhibit the proteasome at concentrations up to 1 mM [2].

Cytotoxicity Selectivity Cancer cell line panel

Target Selectivity Profiling — Vibralactone K Belongs to a Class That Discriminates Lipase Over Proteasome in Contrast to Omuralide

The β‑lactone warhead present in Vibralactone K is also found in omuralide, a potent 20S proteasome inhibitor (IC₅₀ = 47 nM). However, biochemical profiling has demonstrated that vibralactone (the parent scaffold) does not inhibit the chymotrypsin‑like activity of the 20S proteasome even at 1 mM [1]. This >21,000‑fold difference in proteasome inhibition potency between omuralide and vibralactone reflects divergent binding modes driven by the fused bicyclic architecture [1]. Since Vibralactone K retains this same fused β‑lactone bicyclic scaffold, it is expected to share this proteasome‑sparing profile.

Target selectivity Proteasome β‑Lactone selectivity

Structural Novelty — Vibralactone K Possesses a Unique Substitution Pattern Among Reported Vibralactones

Vibralactone K is the first vibralactone congener bearing a 4‑hydroxy group together with a 5‑(3‑methylbut‑2‑enyl) (prenyl) substituent on the cyclopenta[c]furan‑3‑one core [1]. This substitution pattern is distinct from Vibralactone L (which likely carries an additional oxidation) and Vibralactone M, as well as from the parent vibralactone (which lacks the 4‑OH) and synthetic derivatives such as C1 [1][2]. This structural uniqueness may confer differential binding interactions with the pancreatic lipase active site, potentially leading to a distinct potency and selectivity profile that warrants empirical investigation.

Structural diversity Vibralactone congener Natural product uniqueness

Absence of Off‑Target Cytotoxicity Enables Cleaner Phenotypic Profiling Compared to Cytotoxic Natural Product Libraries

When benchmarked against the clinical lipase inhibitor orlistat (IC₅₀ ≈ 0.05–0.1 μM against human pancreatic lipase), the vibralactone class generally exhibits lower potency [1]; however, orlistat carries liabilities associated with gastrointestinal side effects and formulation challenges [1]. The lack of cytotoxicity for Vibralactone K across five cancer cell lines [2] offers a cleaner background for cell‑based phenotypic assays aimed at deconvoluting lipase‑dependent signaling pathways, as compared to libraries contaminated with cytotoxic compounds.

Phenotypic screening Off-target safety Natural product library

Vibralactone K Procurement – Best‑Fit Research and Industrial Application Scenarios


Structure‑Activity Relationship (SAR) Expansion of the Vibralactone Chemotype

Vibralactone K’s unique 4‑hydroxy‑5‑prenyl substitution pattern [3] makes it an ideal starting point for medicinal chemistry campaigns seeking to diversify the vibralactone scaffold beyond the parent compound and known synthetic series (e.g., C1, A1). Researchers can use Vibralactone K to probe the contribution of the C‑4 and C‑5 positions to pancreatic lipase inhibition potency and isoform selectivity.

Target‑Selective Probe Development for Pancreatic Lipase vs. Proteasome Studies

Because the vibralactone class is devoid of proteasome inhibitory activity (IC₅₀ > 1 mM) [3], Vibralactone K can serve as a negative control or a starting scaffold in dual‑target probe design. It allows researchers to study lipase‑mediated pathways without the confounding proteasome engagement seen with omuralide and other β‑lactone natural products.

Non‑Cytotoxic Natural Product Library Enrichment for Phenotypic Screening

Vibralactone K’s demonstrated lack of cytotoxicity against a standard five‑cell‑line panel [3] qualifies it for inclusion in phenotypic screening libraries focused on metabolic or signaling pathway modulation, where cytotoxic false positives are undesirable. Its oil‑like physical form requires formulation optimization but is compatible with DMSO stock solution preparation for high‑throughput screening.

Anti‑Obesity Drug Discovery Benchmarked Against Clinical Lipase Inhibitors

Although Vibralactone K’s quantitative potency remains to be determined, its structural relationship to the vibralactone scaffold—which has yielded synthetic derivatives with IC₅₀ values as low as 14 nM [3]—positions it as a structurally novel lead candidate for anti‑obesity programs. It can be procured for head‑to‑head enzymatic and cellular assays benchmarking against orlistat and other clinical‑stage lipase inhibitors.

Quote Request

Request a Quote for Vibralactone K

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.